molecular formula C20H15BrN2O3 B5005560 5-bromo-N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-furamide

5-bromo-N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-furamide

Cat. No. B5005560
M. Wt: 411.2 g/mol
InChI Key: KFVONRPJDANCCN-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-furamide” is a complex organic molecule. It contains several functional groups, including a bromine atom, a benzoxazole ring, a furamide group, and a dimethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The benzoxazole is a heterocyclic compound, meaning it contains atoms of at least two different elements in the ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the bromine atom might make the compound susceptible to reactions like nucleophilic substitution . The benzoxazole ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a bromine atom might increase its molecular weight and potentially its boiling point . The benzoxazole ring might contribute to its UV/Vis absorption properties .

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

As with any chemical compound, handling “5-bromo-N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-furamide” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions would depend on the context in which this compound is being studied. If it’s a potential drug, future studies might focus on its pharmacological effects, toxicity, and therapeutic potential. If it’s a new synthetic reagent, future research might explore its reactivity and potential applications in various chemical reactions .

properties

IUPAC Name

5-bromo-N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O3/c1-11-7-12(2)9-13(8-11)20-23-15-10-14(3-4-16(15)26-20)22-19(24)17-5-6-18(21)25-17/h3-10H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVONRPJDANCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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